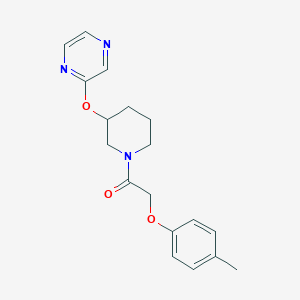

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Descripción

The compound 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone features a piperidine core substituted at position 3 with a pyrazin-2-yloxy moiety and an ethanone group linked to a para-tolyloxy aromatic ring. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., piperidine-ethanone derivatives) have been synthesized via chloroacetyl chloride-mediated reactions followed by nucleophilic substitution with amines or heterocycles . Characterization methods such as IR, NMR, and mass spectrometry are commonly employed for such compounds .

Propiedades

IUPAC Name |

2-(4-methylphenoxy)-1-(3-pyrazin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)23-13-18(22)21-10-2-3-16(12-21)24-17-11-19-8-9-20-17/h4-9,11,16H,2-3,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXUVLLHASCFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of pyrazine-2-ol with piperidine under specific conditions to form the pyrazin-2-yloxy-piperidine intermediate. This intermediate is then reacted with p-tolyloxyethanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.

Aplicaciones Científicas De Investigación

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies investigating cellular pathways and molecular interactions.

Industrial Applications: The compound may be utilized in the synthesis of other complex molecules and materials.

Mecanismo De Acción

The mechanism of action of 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Key Analogs

Structural Analysis

Heterocyclic Influence: The target’s pyrazine ring (N-containing) contrasts with tetrazole in (acidic, hydrogen-bonding) and pyrazolo-pyrimidine in (bulky, planar). Pyrazine may enhance solubility and metal coordination, whereas tetrazole could improve metabolic stability .

Synthetic Pathways: Analogs like use chloroacetyl chloride to form ethanone intermediates, suggesting the target could follow a similar route. However, employs allyloxy coupling, highlighting variability in ether-bond formation strategies.

Physicochemical Properties: The piperidine core in the target and confers basicity, while phenothiazine in introduces aromaticity and redox activity. Molecular weights of analogs range from ~300–410 Da, suggesting the target likely falls within this range .

Actividad Biológica

1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and its biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step reaction involving the formation of the piperidine ring and subsequent functionalization with pyrazin-2-yloxy and p-tolyloxy groups. The synthesis typically involves:

- Formation of the Piperidine Core : Starting from appropriate precursors, the piperidine ring is constructed.

- Substitution Reactions : The introduction of the pyrazin-2-yloxy and p-tolyloxy moieties is achieved through nucleophilic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

The molecular structure can be confirmed through techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds structurally related to 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone. For instance, derivatives containing similar functional groups have been tested against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | >50 | CDK inhibition |

| Compound B | K562 | >50 | Apoptosis induction |

Despite structural similarities, it has been noted that certain derivatives do not exhibit significant cytotoxicity within tested concentration ranges, indicating a need for further structural optimization to enhance efficacy against cancer cells .

Antiviral Activity

The antiviral potential of similar pyrazine derivatives has been assessed using in silico molecular docking studies. These studies suggest that modifications in the heterocyclic core can influence binding affinity to viral targets, although specific data on 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone remains limited. Compounds with effective antiviral activity often exhibit interactions with key viral enzymes or receptors, thereby inhibiting viral replication .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Kinases : Many related compounds target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Signaling Pathways : The presence of specific functional groups can modulate signaling pathways associated with proliferation and survival in cancer cells.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Case Study 1 : A derivative was found to inhibit CDK2/cyclin E complexes in vitro, leading to reduced proliferation in breast cancer cell lines.

- Case Study 2 : Another study demonstrated that a structurally analogous compound exhibited significant antiviral activity against HSV-1 through inhibition of viral entry into host cells.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Functionalization: Introduce the pyrazin-2-yloxy group to the piperidine ring via nucleophilic substitution under reflux conditions (e.g., using pyrazin-2-ol and a base like K₂CO₃ in DMF at 80–100°C) .

Ethanone Linkage: Couple the functionalized piperidine with p-tolyloxy acetyl chloride via a Schotten-Baumann reaction, ensuring anhydrous conditions to avoid hydrolysis .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the final product.

Critical Parameters:

- Catalysts: Pd(OAc)₂ for cross-coupling steps (yield improvement up to 15%) .

- Solvents: Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates .

Basic: Which analytical techniques are most reliable for structural elucidation?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks for pyrazine (δ 8.3–8.6 ppm, aromatic protons) and piperidine (δ 3.5–4.0 ppm, N-O-linked protons) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperidine-p-tolyloxy region .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

- X-Ray Diffraction: Resolve bond angles (e.g., C-O-C in pyrazine: ~120°) and confirm stereochemistry .

Advanced: How to resolve contradictory solubility data reported in literature?

Methodological Answer:

Contradictions often arise from polymorphic forms or solvent impurities. Use:

Differential Scanning Calorimetry (DSC): Identify polymorphs (e.g., melting points varying by 5–10°C) .

Solvent Screening: Test solubility in 10+ solvent systems (e.g., DMSO >100 mg/mL; water <0.1 mg/mL) and report Hildebrand parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.